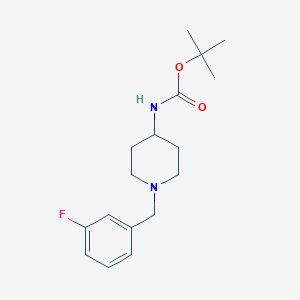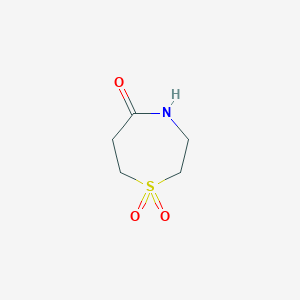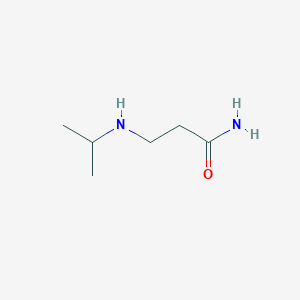
3-(Isopropylamino)propanamide
Overview
Description
3-(Isopropylamino)propanamide is a chemical compound that has been studied in various contexts, particularly for its potential applications in medicinal chemistry. The compound features an isopropylamino group attached to a propanamide moiety, which is a common structural feature in various bioactive molecules.
Synthesis Analysis
The synthesis of unnatural amino acids using isopropylamine as an amino donor has been demonstrated through ω-transaminase-catalyzed reductive amination of carbonyl compounds. This method leverages the cheapness and high volatility of the ketone product, which is advantageous for the asymmetric synthesis of such amino acids . Additionally, the synthesis of isoxazole derivatives, which are structurally related to 3-(Isopropylamino)propanamide, has been explored. These derivatives have been prepared and evaluated for their muscle relaxant and anticonvulsant activities, indicating the versatility of the propanamide moiety in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 3-(Isopropylamino)propanamide and its derivatives plays a crucial role in their biological activity. For instance, the optical isomers of certain derivatives have been shown to exhibit different potencies, with the (+)-isomer being twice as potent as the (-)-isomer. This highlights the importance of stereochemistry in the design of bioactive compounds .
Chemical Reactions Analysis
The chemical reactivity of 3-(Isopropylamino)propanamide derivatives has been explored in the context of their pharmacological properties. The structure-activity relationship studies emphasize the effects of the 3-amino moiety and the substituent on the isoxazolyl 5-amino group. These studies have found a good quadratic correlation between hydrophobicity and muscle relaxant activity, suggesting that the chemical properties of the side chains are critical for the desired biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Isopropylamino)propanamide derivatives are influenced by their molecular structure. For example, the presence of the isopropylamino group can affect the compound's hydrophobicity, which in turn can influence its muscle relaxant activity. The synthesis of the R-enantiomer of a related β-receptor antagonist demonstrates the use of chiral HPLC analysis to determine enantiomeric excess, which is an important aspect of drug development and quality control .
Scientific Research Applications
Antiproliferative Properties
A study by Ye et al. (2017) identified a propanamide analogue, specifically 3-acetylamino-N-2-thienyl-propanamide, which was isolated from the actinomycete Streptomyces sp. Q24. This compound, along with others, showed activity in inhibiting the proliferation of human glioma cells, indicating potential applications in cancer research (Ye, Chai, Lian, & Zhang, 2017).
Anticonvulsant Studies
Another study conducted by Idris et al. (2011) on N-Benzyl-3-[(chlorophenyl)amino]propanamides, a structurally similar compound to 3-(Isopropylamino)propanamide, revealed anticonvulsant properties. The isomers of this compound were found to be potent in tests for generalized seizures, suggesting potential for development as anticonvulsant drugs (Idris, Ayeni, & Sallau, 2011).
Antiarrhythmic Activity
Research from 1969 by Somani investigated the antiarrhythmic activity of 1-isopropylamino-3-(3-tolyloxy)-2-propanol, which is structurally related to 3-(Isopropylamino)propanamide. This compound showed potential in suppressing ventricular tachycardia and fibrillation caused by epinephrine, indicating its usefulness in cardiac arrhythmia treatment (Somani, 1969).
Chemokine CCR3 Antagonists
A patent by Beecham (2000) describes derivatives of propanamides used as CCR3 receptor antagonists. These compounds, including derivatives of N-(1-benzylpyrrolidin-3-yl)methyl-1-(5-phenylpyrimidin-2-yl)propanamide, are claimed to be effective in treating asthma and other inflammatory conditions (Beecham, 2000).
Muscle Relaxant Activity
Tatee et al. (1986) synthesized a series of 5-amino-3-phenylisoxazole derivatives, including derivatives with a propanamide moiety, and evaluated them as potential muscle relaxants. The propanamide derivative exhibited favorable pharmacological profiles for selective muscle relaxation with minimal centralnervous system depressant action. This indicates its potential application in the development of new muscle relaxants (Tatee, Kurashige, Shiozawa, Narita, Takei, Ito, Miyazaki, Yamanaka, Mizugaki, & Sakamoto, 1986).
Applications in Coordination Chemistry
In a 2019 study by Palombo et al., new derivatives of 3-(pyrazol-1-yl)propanamide (PPA) were synthesized, and their reactions with palladium(II) chloride were explored. This study shows the potential application of propanamide derivatives in coordination chemistry, contributing to the development of new materials and catalysts (Palombo, Liebing, Hildebrand, Patrikus, Assarsson, Wang, Amenta, Engelhardt, Edelmann, & Gilje, 2019).
Adrenergic Stimulant Actions
Research by Lockwood and Lum (1974) on 1-Isopropylamino-3-(2-thiazoloxy)-2-propanol HCl (ITP), structurally similar to 3-(Isopropylamino)propanamide, demonstrated its potential as a selective beta-1 stimulant agent. The drug showed promising cardiac stimulant and lipolytic actions in anesthetized cats, suggesting its application in cardiovascular therapies (Lockwood & Lum, 1974).
Herbicidal Activity
Cardiovascular Responses Modification
Vogel and Blount's 1967 research on propranolol, a beta-adrenergic blocker with a propanolamine structure, provides insight into the modification of cardiovascular responses. This suggests the potential of certain propanamide derivatives in treating various cardiovascular disorders (Vogel & Blount, 1967).
Safety And Hazards
properties
IUPAC Name |
3-(propan-2-ylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(2)8-4-3-6(7)9/h5,8H,3-4H2,1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUOFLRUZMXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596122 | |
| Record name | N~3~-Propan-2-yl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopropylamino)propanamide | |
CAS RN |
20101-89-7 | |
| Record name | N~3~-Propan-2-yl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)
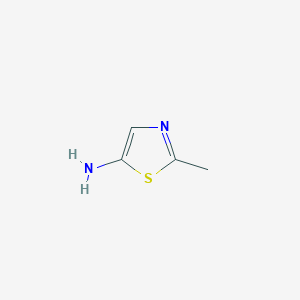

![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)
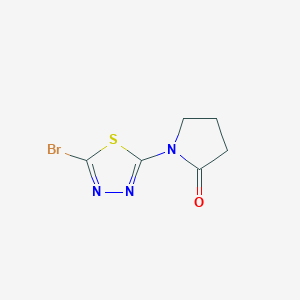
![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)
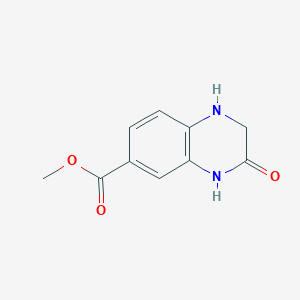
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)
![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)
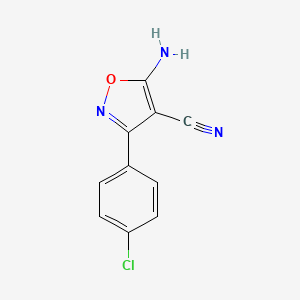

![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)
